Naluzotan hydrochloride
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Overview
Description
Naluzotan hydrochloride is a serotonergic drug belonging to the phenylpiperazine class. It was initially investigated by EPIX Pharmaceuticals Inc. for the treatment of generalized anxiety disorder and major depressive disorder . The compound acts as a selective and potent 5-HT1A receptor partial agonist, which means it can stimulate serotonin receptors in the brain . Additionally, it has been found to bind to and activate the sigma receptor .
Preparation Methods
The synthesis of naluzotan hydrochloride involves several steps, starting with the preparation of the phenylpiperazine core. The synthetic route typically includes:
Formation of the phenylpiperazine core: This involves the reaction of a substituted phenylamine with a piperazine derivative.
Attachment of the sulfonamide group: The cyclohexylmethanesulfonamide group is introduced through a sulfonylation reaction.
Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the this compound through recrystallization or chromatography techniques.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Naluzotan hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its pharmacological properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the interactions of phenylpiperazine derivatives with serotonin receptors.
Biology: The compound is used to investigate the role of serotonin receptors in various biological processes, including mood regulation and anxiety.
Medicine: Naluzotan hydrochloride has shown promise in the treatment of generalized anxiety disorder, major depressive disorder, and epilepsy It has also been studied for its potential to reduce seizure frequency in patients with localization-related epilepsy.
Mechanism of Action
Naluzotan hydrochloride exerts its effects primarily through its action on serotonin receptors. It acts as a partial agonist at the 5-HT1A receptor, which means it can activate the receptor but not to the full extent as the natural ligand, serotonin . This partial activation leads to modulation of serotonin levels in the brain, which can help alleviate symptoms of anxiety and depression . Additionally, this compound has been found to bind to and activate the sigma receptor, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Naluzotan hydrochloride is unique in its dual action as a 5-HT1A receptor partial agonist and sigma receptor agonist. Similar compounds include:
Buspirone: Another 5-HT1A receptor partial agonist used to treat anxiety disorders.
Tandospirone: A compound with similar pharmacological properties, used in the treatment of anxiety and depression.
This compound stands out due to its additional action on the sigma receptor, which may enhance its therapeutic potential compared to other similar compounds .
Properties
CAS No. |
740873-82-9 |
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Molecular Formula |
C23H39ClN4O3S |
Molecular Weight |
487.1 g/mol |
IUPAC Name |
N-[3-[4-[4-(cyclohexylmethylsulfonylamino)butyl]piperazin-1-yl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C23H38N4O3S.ClH/c1-20(28)25-22-10-7-11-23(18-22)27-16-14-26(15-17-27)13-6-5-12-24-31(29,30)19-21-8-3-2-4-9-21;/h7,10-11,18,21,24H,2-6,8-9,12-17,19H2,1H3,(H,25,28);1H |
InChI Key |
QBACIVGQRFVOBZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3.Cl |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3.Cl |
Origin of Product |
United States |
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